molecular formula C24H23FN4O3 B2953486 N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide CAS No. 1226432-00-3

N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide

Numéro de catalogue B2953486
Numéro CAS: 1226432-00-3
Poids moléculaire: 434.471
Clé InChI: VQVWBFZJKFBGIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which plays a crucial role in the perception of pain and temperature.

Applications De Recherche Scientifique

Neuroprotective Potentials : The search for compounds with neuroprotective properties is critical in addressing neurodegenerative diseases and ischemic damage. A compound such as Bay X 3702, which shows a neuroprotective potency possibly associated with its ability to inhibit excessive glutamate release during ischemic stroke or brain trauma, highlights the importance of targeting serotonin receptors for therapeutic gains. Such compounds can significantly reduce cortical infarct volume, suggesting potential for acute cerebral infarction treatment (Semkova, Wolz, & Krieglstein, 1998).

Antimicrobial Activities : The discovery of new antimicrobial agents is vital in the fight against resistant bacterial strains. Compounds with structures similar to N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide, especially those with variations in the piperazine moiety, show promise in this area. For instance, a series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, highlighting the compound's potential as a lead for developing new antitubercular agents (Jallapally et al., 2014).

Antipsychotic and Antidepressant Effects : The role of serotonin and dopamine receptors in psychiatric disorders makes compounds that act on these receptors highly relevant. Aripiprazole, for instance, is a novel antipsychotic drug that acts as a partial agonist at dopamine D2 receptors and exhibits high affinity for serotonin 5-HT1A receptors. This dual action contributes to its efficacy against symptoms of schizophrenia, including cognitive and negative symptoms, with a favorable side-effect profile, underscoring the potential therapeutic benefits of targeting these receptor pathways (Jordan et al., 2002).

Cancer Research : The quest for novel anticancer agents remains a priority in medical research. Compounds that can inhibit enzymes such as aromatase, crucial for estrogen biosynthesis, are of particular interest in the treatment of hormone-dependent cancers. Research into compounds like 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which showed potent in vitro inhibition of human placental aromatase, reveals the potential of such molecules in developing more effective cancer therapies (Hartmann & Batzl, 1986).

HIV Research : The fight against HIV/AIDS involves the continuous search for novel therapeutic agents. 6-Aminoquinolones, for example, have shown significant in vitro activity against human immunodeficiency virus type 1 (HIV-1), with certain derivatives exhibiting potent inhibition of HIV-1 replication. This suggests the importance of such compounds in the development of new antiviral drugs that could offer improved treatment options for individuals living with HIV/AIDS (Cecchetti et al., 2000).

Propriétés

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVWBFZJKFBGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.